molecular formula C19H19ClFNO4S B11144407 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B11144407
M. Wt: 411.9 g/mol
InChI Key: AWKGPQRKVHMICP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group, a dioxidotetrahydrothiophenyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Step 1: Formation of the chlorophenoxy intermediate by reacting 4-chlorophenol with an appropriate acylating agent.

    Step 2: Synthesis of the dioxidotetrahydrothiophenyl intermediate through a series of oxidation and cyclization reactions.

    Step 3: Coupling of the intermediates with 4-fluorobenzylamine under suitable conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxidotetrahydrothiophenyl group to a tetrahydrothiophenyl group.

    Substitution: The chlorophenoxy and fluorobenzyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Exploration of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acetamides with chlorophenoxy, dioxidotetrahydrothiophenyl, or fluorobenzyl groups. Examples include:

  • 2-(4-chlorophenoxy)-N-(4-fluorobenzyl)acetamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)acetamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C19H19ClFNO4S

Molecular Weight

411.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C19H19ClFNO4S/c20-15-3-7-18(8-4-15)26-12-19(23)22(17-9-10-27(24,25)13-17)11-14-1-5-16(21)6-2-14/h1-8,17H,9-13H2

InChI Key

AWKGPQRKVHMICP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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